molecular formula C21H22ClN3O2 B4988789 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione

1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione

Cat. No. B4988789
M. Wt: 383.9 g/mol
InChI Key: HGZVCYVRGMYPNI-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. It is a pyrrolidinedione derivative that has been studied for its pharmacological properties, including its ability to act as an antagonist of the dopamine D2 receptor and its potential as an antipsychotic agent.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione is not fully understood. However, it is known to act as an antagonist of the dopamine D2 receptor, which is involved in the regulation of mood and behavior. By blocking the activity of this receptor, the compound may help to alleviate symptoms of schizophrenia and other psychiatric disorders.
Biochemical and Physiological Effects:
1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, such as dopamine and norepinephrine, in the brain. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative damage in the brain.

Advantages and Limitations for Lab Experiments

One advantage of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione for lab experiments is its well-characterized pharmacological profile. Its mechanism of action and biochemical effects have been extensively studied, which makes it a useful tool for investigating the role of dopamine receptors in psychiatric disorders. However, one limitation is that the compound has not yet been approved for clinical use, which may limit its utility in certain types of experiments.

Future Directions

There are a number of future directions for research on 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione. One area of interest is its potential use in combination with other drugs for the treatment of psychiatric disorders. Additionally, further studies are needed to fully elucidate its mechanism of action and to better understand its biochemical and physiological effects. Finally, the compound may also have potential therapeutic applications in other areas, such as neurodegenerative diseases and cancer.

Synthesis Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione can be achieved through a variety of methods. One commonly used method involves the reaction of 3-chloro-4-methylbenzaldehyde with 4-phenylpiperazine in the presence of sodium methoxide. The resulting product is then cyclized with maleic anhydride to yield the final compound.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3-(4-phenyl-1-piperazinyl)-2,5-pyrrolidinedione has been extensively studied for its potential therapeutic applications. It has been shown to have antipsychotic properties and has been investigated for its potential use in the treatment of schizophrenia. Additionally, it has been studied for its potential as an antidepressant and anxiolytic agent.

properties

IUPAC Name

1-(3-chloro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22ClN3O2/c1-15-7-8-17(13-18(15)22)25-20(26)14-19(21(25)27)24-11-9-23(10-12-24)16-5-3-2-4-6-16/h2-8,13,19H,9-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZVCYVRGMYPNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)CC(C2=O)N3CCN(CC3)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chloro-4-methylphenyl)-3-(4-phenylpiperazin-1-yl)pyrrolidine-2,5-dione

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